molecular formula C18H22N4O4. HCl B602083 Afatinib Impurity J HCl CAS No. 1456696-14-2

Afatinib Impurity J HCl

Cat. No. B602083
M. Wt: 358.40 36.46
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Afatinib Impurity J HCl is a degradation product of Afatinib . Afatinib is a protein kinase inhibitor used for the treatment of patients with distinct types of metastatic (EGFR mutation positive) non-small cell lung carcinoma (NSCLC), developed by Boehringer Ingelheim .


Synthesis Analysis

Sensitive impurity analysis was made possible through both optical detection and accurate mass time-of-flight MS analysis . A controlled, efficient, and robust process for the synthesis of an epidermal growth factor receptor inhibitor: Afatinib Dimaleate has been developed .


Molecular Structure Analysis

The molecular formula of Afatinib Impurity J HCl is C18H22N4O4 . The synthetic process involves a sequence of reactions such as nitro-reduction, amidation, and salification .


Chemical Reactions Analysis

Afatinib is known to have a low potential as a victim or perpetrator of drug–drug interactions, especially with cytochrome P450-modulating agents .


Physical And Chemical Properties Analysis

Afatinib is well absorbed, with maximum plasma concentration attained at 2–5 h. It demonstrates high apparent clearance after oral administration and is eliminated primarily as unchanged drug by fecal excretion .

Scientific Research Applications

Synthesis and Optimization of Afatinib

A study highlighted the synthesis process of Afatinib Dimaleate, involving steps like nitro-reduction, amidation, and salification, which resulted in improved yield and quality. The process efficiently controlled process-related and degradation impurities, introducing a new impurity identified as acetamide impurity, chemically known as (S)-N-(4-((3-chloro-4-fluorophenyl)amino)-7-((tetrahydrofuran-3-yl)oxy)quinazolin-6-yl) acetamide (Kumar et al., 2019).

Pharmacokinetics and Metabolism

Multiple studies focused on the pharmacokinetics and metabolism of Afatinib. It was observed that Afatinib showcases time-independent pharmacokinetic characteristics and minimal metabolism, with the drug predominantly excreted in feces and urine as the unchanged drug. The studies revealed a high volume of distribution in plasma, indicating a high tissue distribution, and afatinib metabolism was shown to be of minor extent, with the main metabolite being afatinib covalently bound to plasma proteins. The pharmacokinetic profile of Afatinib was consistent across patient populations, and the drug demonstrated a low potential as a victim or perpetrator of drug–drug interactions (Wind et al., 2016), (Stopfer et al., 2012), (Wind et al., 2013).

Stability Indicating Method

A novel stability-indicating UPLC method was developed for the determination of Afatinib and its impurities in pharmaceutical dosage forms. This method was sensitive, accurate, and precise for quantitative estimation of Afatinib and its related impurities, offering a sensitivity range of 0.02 ppm to 0.05 ppm (Ivaturi et al., 2021).

Drug Delivery Systems

Several studies explored the development of drug delivery systems for Afatinib. For instance, Afatinib-loaded PLGA nanoparticles for localized inhalational drug delivery in NSCLC patients were developed, showing physicochemical stability and excellent inhalable properties, with significant cytotoxic potential in KRAS-mutated NSCLC cell lines (Elbatanony et al., 2020). Additionally, redox-sensitive lipid-polymer hybrid nanoparticles were designed for the delivery of Afatinib, showing promising results in lung cancer treatment with enhanced in vivo anti-tumor efficiency (Wang et al., 2019).

Safety And Hazards

Afatinib is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients. It is a moderate to severe irritant to the skin and eyes .

Future Directions

Afatinib has shown considerable inhibitory effect in NSCLC patients with uncommon EGFR mutations according to a combined post hoc analysis of the LUX-Lung2/3/6 trials . With the development of genetic testing technology, the detection rate of uncommon EGFR mutations is increasing .

properties

CAS RN

1456696-14-2

Product Name

Afatinib Impurity J HCl

Molecular Formula

C18H22N4O4. HCl

Molecular Weight

358.40 36.46

Appearance

Solid Powder

Purity

> 95%

quantity

Milligrams-Grams

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.